Bienvenue dans la boutique en ligne BenchChem!

methyl 5-bromo-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzoate

Organic Synthesis Reductive Amination Tazemetostat Process Chemistry

Methyl 5-bromo-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzoate (CAS 1403257-79-3) is a polysubstituted benzoate ester that serves as a penultimate intermediate in the synthesis of the FDA‑approved EZH2 inhibitor tazemetostat (Tazverik). Structurally, it features a C‑5 bromine atom, a C‑2 methyl ester, and a C‑3 N‑ethyl‑N‑(tetrahydro‑2H‑pyran‑4‑yl)amino group.

Molecular Formula C16H22BrNO3
Molecular Weight 356.25 g/mol
Cat. No. B8091083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-bromo-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzoate
Molecular FormulaC16H22BrNO3
Molecular Weight356.25 g/mol
Structural Identifiers
SMILESCCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)OC)Br
InChIInChI=1S/C16H22BrNO3/c1-4-18(13-5-7-21-8-6-13)15-10-12(17)9-14(11(15)2)16(19)20-3/h9-10,13H,4-8H2,1-3H3
InChIKeySLSYENZIHLMJNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzoate – A Critical Tazemetostat Intermediate and Impurity Reference Standard


Methyl 5-bromo-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzoate (CAS 1403257-79-3) is a polysubstituted benzoate ester that serves as a penultimate intermediate in the synthesis of the FDA‑approved EZH2 inhibitor tazemetostat (Tazverik) [1]. Structurally, it features a C‑5 bromine atom, a C‑2 methyl ester, and a C‑3 N‑ethyl‑N‑(tetrahydro‑2H‑pyran‑4‑yl)amino group. The compound is also catalogued as Tazemetostat Impurity 3 and is widely employed as a reference standard for analytical method development, method validation, and quality control during tazemetostat drug substance manufacturing [2].

Why Generic Tazemetostat Intermediates Cannot Replace Methyl 5-bromo-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzoate in Regulated Workflows


Superficially similar benzoate intermediates—such as the non‑ethylated precursor methyl 5‑bromo‑2‑methyl‑3‑((tetrahydro‑2H‑pyran‑4‑yl)amino)benzoate (CAS 1403257‑49‑7) or the nitro analog 5‑bromo‑2‑methyl‑3‑nitrobenzoic acid (Tazemetostat Impurity 10)—differ critically in retention time, MS fragmentation, and pharmacological liability [1]. The target compound is formed by a specific reductive amination with acetaldehyde that installs the N‑ethyl group; omitting this step produces a distinct impurity with a different chromatographic signature, rendering it unsuitable for co‑elution studies or system suitability testing [2]. Direct substitution can therefore lead to misidentification of impurities, failed method transfers, and regulatory submission delays.

Quantitative Differentiation of Methyl 5-bromo-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzoate from Closest Analogs – An Evidence-Based Selection Guide


58% Two‑Step Reductive Amination Yield – Benchmarked Against Single‑Step Alkylation Sequences

In the published synthesis of tazemetostat, the target compound (intermediate 326) is obtained from methyl 3‑amino‑5‑bromo‑2‑methylbenzoate via sequential reductive amination with tetrahydro‑4H‑pyran‑4‑one and then acetaldehyde, achieving a combined yield of 58 % over two steps [1]. By contrast, alternative single‑step direct N‑alkylation routes (e.g., using ethyl iodide) typically produce complex mixtures containing over‑alkylated quaternary ammonium species, lowering the isolated yield to <40 % and requiring additional purification [2]. The reported yield therefore represents a validated, scalable process metric that procurement teams can use to benchmark incoming batches against the original process.

Organic Synthesis Reductive Amination Tazemetostat Process Chemistry

Single‑Digit Nanomolar BRD4 Bromodomain Affinity – A Liability Absent in Closely Related Impurities

The target compound binds to the second bromodomain of BRD4 with a dissociation constant (Kd) of 0.300 nM in the BROMOscan assay [1] and inhibits BRD4 with an IC₅₀ of 631 nM in a fluorescence anisotropy assay [2]. In contrast, tazemetostat itself is a highly selective EZH2 inhibitor (EZH2 Ki = 2.5 nM) with no reported BRD4 activity , and other tazemetostat process impurities such as Impurity 10 (5‑bromo‑2‑methyl‑3‑nitrobenzoic acid) lack the extended N‑ethyl‑tetrahydropyran pharmacophore required for bromodomain engagement. This off‑target liability means that even trace levels of the compound in the final API could confound cell‑based assays or pose a theoretical safety concern.

BRD4 Bromodomain Off‑Target Pharmacology Impurity Safety

Distinct HPLC Retention and Mass Spectrometric Signature Versus Tazemetostat Impurities 5 and 10

As a dedicated impurity reference standard, the compound is supplied with a Certificate of Analysis that includes a HPLC chromatogram demonstrating baseline separation from tazemetostat (RRT ≈ 0.85) and from Impurity 10 (5‑bromo‑2‑methyl‑3‑nitrobenzoic acid, RRT ≈ 0.62) under standard reversed‑phase conditions [1]. The monoisotopic mass of 355.0783 Da (C₁₆H₂₂BrNO₃) also differs from Impurity 5 (C₁₅H₂₁BrN₂O₂, 340.08 Da) and Impurity 10 (C₈H₆BrNO₄, 258.95 Da), enabling unambiguous identification by LC‑MS . This chromatographic and mass resolution ensures that the compound can serve as a system suitability marker without co‑elution interference.

HPLC Method Development Impurity Profiling System Suitability

Certified Purity ≥98 % with Full Regulatory‑Grade Characterization – Essential for ANDA/DMF Submissions

The compound is manufactured under a quality system that delivers a certified purity of ≥98 % (HPLC) and is accompanied by a comprehensive Certificate of Analysis (CoA) that includes ¹H‑NMR, ¹³C‑NMR, HRMS, and HPLC‑UV/ELSD data [1]. This level of characterization meets ICH Q3A/Q3B requirements for impurity standards used in ANDA and DMF submissions. By contrast, generic “research‑grade” intermediates of the same nominal structure are often supplied at only 95 % purity with limited characterization, requiring the end‑user to perform costly in‑house purification and re‑characterization before use in regulated studies .

Reference Standard Regulatory Compliance Certificate of Analysis

High‑Value Application Scenarios for Methyl 5-bromo-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzoate in Pharmaceutical Development


HPLC System Suitability and Impurity Marker for Tazemetostat Drug Substance Release Testing

Quality control laboratories can spike this well‑characterized impurity into tazemetostat API at the ICH reporting threshold (0.05 %) and demonstrate baseline resolution (RRT ≈ 0.85) from the main peak and from Impurity 10 (RRT ≈ 0.62) on a standard C18 column [1]. The absence of co‑elution interference makes it an ideal system suitability marker for compendial HPLC methods.

BRD4 Counter‑Screen to Quantify Off‑Target Impurity Risk in Tazemetostat Batches

Because the impurity exhibits a Kd of 0.300 nM for BRD4 BD2, bioanalytical and pharmacology teams can use the pure reference standard to establish the lower limit of quantification (LLOQ) in BRD4 binding assays and to determine the maximum acceptable impurity level that avoids confounding phenotypic readouts in cell‑based cancer models [2].

Synthetic Process Development and Yield Benchmarking

Process chemists scaling up the tazemetostat route can use the published 58 % two‑step yield of intermediate 326 as a benchmark for evaluating alternative catalysts, solvents, and reducing agents [3]. The compound serves as an authentic reference for in‑process control by HPLC to monitor reaction progression and to quantify the ratio of desired N‑ethyl product versus the under‑alkylated precursor.

Regulatory DMF and ANDA Submission Support

Regulatory affairs teams preparing Drug Master Files (DMFs) or Abbreviated New Drug Applications (ANDAs) for generic tazemetostat can reference the CoA of this impurity standard—including ¹H/¹³C‑NMR, HRMS, and HPLC purity data—to satisfy ICH Q3A identification and qualification thresholds without performing additional structural elucidation [4].

Quote Request

Request a Quote for methyl 5-bromo-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.